2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Overview
Description
2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide is a complex organic compound with a unique structure that includes an iodophenyl group, a pyrrolidinyl ring, and a phenylacetamide moiety
Preparation Methods
The synthesis of 2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide typically involves multiple steps, including the formation of the pyrrolidinyl ring, the introduction of the iodophenyl group, and the attachment of the phenylacetamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidinyl Ring: This step often involves the cyclization of a suitable precursor, such as a dipeptide or an amino acid derivative, under acidic or basic conditions.
Introduction of the Iodophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where an iodine source (e.g., iodine monochloride) reacts with a phenyl ring.
Attachment of the Phenylacetamide Moiety: This step typically involves the reaction of the pyrrolidinyl intermediate with a phenylacetamide derivative under conditions that promote amide bond formation.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may facilitate binding to these targets, while the pyrrolidinyl ring and phenylacetamide moiety contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide can be compared with other similar compounds, such as:
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide: Similar structure but with a bromine atom instead of iodine.
2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide: Similar structure but with a chlorine atom instead of iodine.
2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodophenyl group, which can impart different chemical and biological properties compared to its bromine, chlorine, or fluorine analogs.
Properties
IUPAC Name |
2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c19-12-6-8-14(9-7-12)21-17(23)10-15(18(21)24)25-11-16(22)20-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAOFRWDFDZPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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